Methyl 4-bromo-3-methoxypent-2-enoate

Description

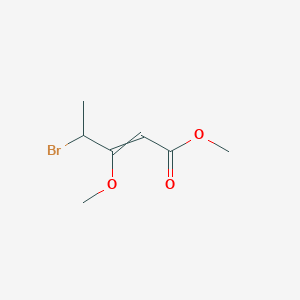

Methyl 4-bromo-3-methoxypent-2-enoate is a brominated α,β-unsaturated ester with a methoxy substituent at the 3-position of the pentenoyl backbone. This compound belongs to a class of synthetically versatile intermediates, widely used in organic synthesis for constructing complex molecules via nucleophilic substitutions, cycloadditions, or cross-coupling reactions. The bromine atom at the 4-position enhances electrophilicity, facilitating reactions such as Suzuki-Miyaura couplings, while the methoxy group influences electronic and steric properties, modulating reactivity and regioselectivity .

Properties

CAS No. |

82967-65-5 |

|---|---|

Molecular Formula |

C7H11BrO3 |

Molecular Weight |

223.06 g/mol |

IUPAC Name |

methyl 4-bromo-3-methoxypent-2-enoate |

InChI |

InChI=1S/C7H11BrO3/c1-5(8)6(10-2)4-7(9)11-3/h4-5H,1-3H3 |

InChI Key |

RQAYHTPHSTXAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=CC(=O)OC)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Substituents : 3-methyl group (vs. 3-methoxy).

- Backbone: Shorter chain (butenoyl vs. pentenoyl).

Reactivity :

- The ethyl ester may exhibit slightly lower electrophilicity compared to methyl esters due to steric hindrance.

- The 3-methyl group lacks the electron-donating effect of methoxy, reducing resonance stabilization of the α,β-unsaturated system. This enhances susceptibility to nucleophilic attack at the β-carbon .

2-Bromo-4'-methoxyacetophenone

Structural Differences :

- Core Structure: Aromatic acetophenone (vs. aliphatic ester).

- Substituents : Methoxy at the para position of the aromatic ring (vs. aliphatic methoxy).

Reactivity :

- The bromine in 2-bromo-4'-methoxyacetophenone participates in Ullmann or Buchwald-Hartwig couplings for biaryl synthesis.

- The aromatic methoxy group directs electrophilic substitution reactions (e.g., nitration) to the ortho/para positions .

Methyl 3-bromo-4-methylbenzoate

Structural Differences :

- Aromatic vs. Aliphatic : Bromine and methyl groups on a benzoate ring (vs. aliphatic chain).

Reactivity :

- Bromine on the aromatic ring undergoes Suzuki couplings for biaryl synthesis.

- The methyl group at the 4-position provides steric hindrance, affecting regioselectivity in cross-coupling reactions .

Q & A

Q. How to reconcile discrepancies in reported biological activity of structurally similar esters?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (cell line, exposure time).

- Structure-activity relationship (SAR) : Overlay electrostatic surfaces (via MOE software) to identify critical pharmacophores.

- In silico docking : Screen against target proteins (e.g., kinases) to validate hypothesized binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.